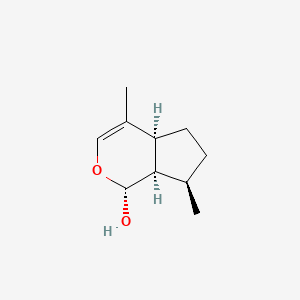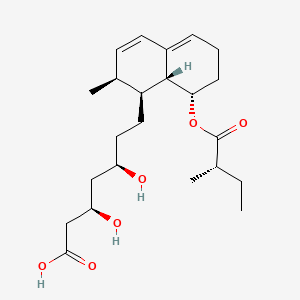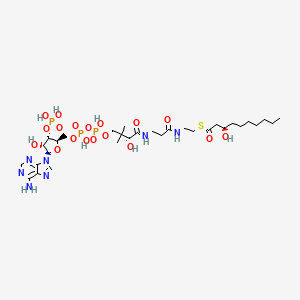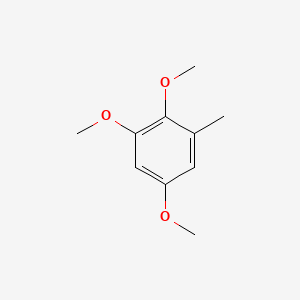
エチオコランジオン
概要
科学的研究の応用
Etiocholanedione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroid derivatives.
Biology: Studied for its role in the metabolism of androgens and its effects on cellular processes.
作用機序
エチオコランジオンは、様々な分子標的と経路を通じてその効果を発揮します。アンドロゲン受容体と相互作用し、ステロイド代謝に関与する酵素の活性を調節することが知られています。 この化合物の造血効果は、造血幹細胞上の特定の受容体との相互作用を介して行われると考えられており、その増殖と分化を促進します .
類似の化合物との比較
エチオコランジオンは、アンドロスタンステロイド、例えば以下のものと似ています。
アンドロスタンジオン (5α-アンドロスタンジオン): エチオコランジオンの C5 エピマーであり、アンドロゲン活性で知られています。
デヒドロエピアンドロステロン (DHEA): アンドロゲンとエストロゲンの前駆体であり、類似の生物学的効果がありますが、代謝経路が異なります。
テストステロン: 強力なアナボリックおよびアンドロゲン効果を持つ主要なアンドロゲン.
独自性
エチオコランジオンは、他の 5β-還元ステロイドと比較してアンドロゲン活性がありません。 また、他の類似の化合物では一般的に見られない体重減少促進や造血効果など、独特な生物活性を持っています .
生化学分析
Biochemical Properties
Etiocholanedione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of androgens and can influence the activity of enzymes such as 17β-hydroxysteroid dehydrogenase and 5β-reductase . These interactions are crucial for the conversion of androgens into their respective metabolites. Etiocholanedione has also been found to possess potent haematopoietic effects, promoting the formation of blood cells .
Cellular Effects
Etiocholanedione affects various types of cells and cellular processes. It has been shown to promote weight loss in animal models and in clinical studies . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, etiocholanedione can affect the expression of genes involved in lipid metabolism, leading to changes in fat storage and utilization .
Molecular Mechanism
The molecular mechanism of etiocholanedione involves its interaction with specific biomolecules. It binds to certain receptors and enzymes, influencing their activity. For instance, etiocholanedione can inhibit the activity of 5β-reductase, an enzyme involved in steroid metabolism . This inhibition can lead to changes in the levels of various steroid hormones, affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of etiocholanedione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that etiocholanedione can maintain its biological activity over extended periods, although its effects may diminish with time due to degradation . Long-term exposure to etiocholanedione has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of etiocholanedione vary with different dosages in animal models. At low doses, it can promote beneficial effects such as weight loss and improved metabolic function . At high doses, etiocholanedione may exhibit toxic or adverse effects, including disruptions in hormone balance and potential liver toxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
Etiocholanedione is involved in several metabolic pathways, particularly those related to androgen metabolism. It is a metabolite of testosterone and other androgens, and its formation involves the action of enzymes such as 5β-reductase and 17β-hydroxysteroid dehydrogenase . These pathways are crucial for the regulation of steroid hormone levels and their biological effects. Etiocholanedione can also influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, etiocholanedione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in target tissues . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of transport proteins that recognize and bind to it .
Subcellular Localization
Etiocholanedione’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cytoplasm, nucleus, and other cellular compartments, where it exerts its biological effects . The compound’s activity and function can be influenced by its localization, as different cellular environments provide distinct contexts for its interactions with biomolecules .
準備方法
合成経路と反応条件
エチオコランジオンは、様々な化学経路で合成できます。一般的な方法の 1 つは、クロム酸やピリジニウムクロロクロメートなどの酸化剤を使用して 5β-アンドロスタンジオールを酸化することです。 反応は通常、室温でジクロロメタンなどの有機溶媒中で起こります .
工業生産方法
工業的な設定では、エチオコランジオンは、植物ステロールの微生物変換によって頻繁に生成されます。 ミコバクテリウム種などの微生物は、ステロールをアンドロスタジエンジオンに変換するために使用され、次に一連の酸化と還元ステップを経てエチオコランジオンに化学的に変換されます .
化学反応の分析
反応の種類
エチオコランジオンは、以下のものを含む様々な化学反応を起こします。
酸化: 酸化剤を使用してエチオコランロロンに変換されます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して 5β-アンドロスタンジオールに還元されます。
一般的な試薬と条件
酸化剤: クロム酸、ピリジニウムクロロクロメート。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
ハロゲン化剤: 臭素、塩素.
主な生成物
酸化: エチオコランロロン。
還元: 5β-アンドロスタンジオール。
置換: エチオコランジオンのハロゲン化誘導体.
科学研究の応用
エチオコランジオンは、広範囲にわたる科学研究の応用があります。
化学: 様々なステロイド誘導体の合成における前駆体として使用されます。
生物学: アンドロゲンの代謝における役割と細胞プロセスへの影響について研究されています。
類似化合物との比較
Etiocholanedione is similar to other androstane steroids, such as:
Androstanedione (5α-androstanedione): The C5 epimer of etiocholanedione, known for its androgenic activity.
Dehydroepiandrosterone (DHEA): A precursor to androgens and estrogens, with similar biological effects but different metabolic pathways.
Testosterone: A primary androgen with potent anabolic and androgenic effects.
Uniqueness
Etiocholanedione is unique in its lack of androgenic activity compared to other 5β-reduced steroids. It also possesses distinct biological activities, such as promoting weight loss and haematopoietic effects, which are not commonly observed in other similar compounds .
特性
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-QJISAEMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153778 | |
| Record name | Etiocholanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etiocholanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1229-12-5 | |
| Record name | (5β)-Androstane-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etiocholanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etiocholanedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etiocholanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETIOCHOLANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213MVW2TZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Etiocholanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Etiocholanedione metabolized in the human body?
A2: Research suggests that Etiocholanedione is a metabolite of 17α-Hydroxyprogesterone. A study involving the administration of 17α-Hydroxyprogesterone to human subjects identified several urinary metabolites, including Etiocholanedione, after enzymatic hydrolysis []. This suggests that the metabolism of 17α-Hydroxyprogesterone, and by extension Etiocholanedione, involves reduction of the Δ4-3-keto group, followed by reduction of the C20-ketone group, and finally, cleavage of the side-chain [].
Q2: Does Etiocholanedione interact with neurotransmitter receptors?
A3: Yes, recent research demonstrates that Etiocholanedione, alongside other androstane and androstene neurosteroids, can modulate the activity of glycine receptors []. Specifically, Etiocholanedione was shown to inhibit glycine-induced chloride currents in isolated pyramidal neurons of the rat hippocampus, suggesting a potential role in modulating inhibitory neurotransmission []. Further research is needed to fully elucidate the implications of this interaction.
Q3: Can Etiocholanedione be used to study microglial activity in vivo?
A4: Yes, research indicates that Etiocholanedione, when combined with low-dose minocycline, can inhibit microglial proliferation in the experimental autoimmune encephalomyelitis (EAE) mouse model []. This finding suggests that Etiocholanedione could potentially be used as a tool to study the role of microglia in neuroinflammatory processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine](/img/structure/B1219034.png)






![(9S,11S,12S)-9-(3-methylbutyl)-4,6-dioxa-16-azapentacyclo[9.7.1.03,7.08,19.012,16]nonadeca-1,3(7),8(19)-triene](/img/structure/B1219047.png)




